molecular formula C5H10N4O2 B13204253 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13204253
M. Wt: 158.16 g/mol
InChI Key: GRLGPEQEJRARRU-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate carbonyl compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    3-(1-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A closely related compound with a different substituent.

    3-(1-Methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Another related compound with a different functional group.

Uniqueness

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both amino and methoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

3-(1-amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C5H10N4O2/c1-11-2-3(6)4-7-5(10)9-8-4/h3H,2,6H2,1H3,(H2,7,8,9,10)

InChI Key

GRLGPEQEJRARRU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=NNC(=O)N1)N

Origin of Product

United States

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